Dodec-2-yn-1-ol

Overview

Description

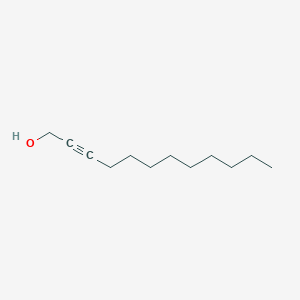

Dodec-2-yn-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a member of the acetylenic alcohol family, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, followed by reduction with lithium aluminum hydride (LiAlH₄). The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-dodecynal, followed by purification through distillation or recrystallization. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: Dodec-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-dodecynoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to 2-dodecanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.

Major Products Formed:

Oxidation: 2-Dodecynoic acid.

Reduction: 2-Dodecanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Dodec-2-yn-1-ol serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkyne Coupling Reactions : this compound can undergo coupling reactions with other alkynes or alkenes to form more complex molecules. This is particularly useful in synthesizing larger organic compounds.

- Hydroboration-Oxidation : The compound can be subjected to hydroboration followed by oxidation to yield alcohols or aldehydes, which are valuable in synthetic organic chemistry .

Biological Applications

Recent studies have highlighted the potential of this compound in biological research:

- Enzyme Studies : The compound has been used to investigate enzyme-catalyzed reactions involving acetylenic substrates. Its structure allows researchers to explore the specificity and mechanism of enzymes that interact with alkyne groups .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized compounds based on this alcohol have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Pharmaceutical Development

The hydroxyl group in this compound enhances its reactivity and solubility, making it a candidate for pharmaceutical applications:

- Drug Development : Compounds derived from this compound are being explored for their potential as therapeutic agents. For example, studies have focused on synthesizing new drug candidates that target specific biological pathways, including those involved in cancer and bacterial infections .

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity. The synthesized compounds demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colon cancer), with IC50 values indicating potent activity .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 17 | 0.31 | MCF-7 |

| Compound 22 | 3.31 | Caco-2 |

| Compound 25 | 4.46 | MCF-7 |

Case Study 2: Enzyme Inhibition Studies

Another study focused on the interaction of this compound derivatives with specific enzymes involved in bacterial metabolism. The results indicated that these compounds could inhibit the activity of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical targets for antibiotic development .

Mechanism of Action

The mechanism of action of Dodec-2-yn-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

2-Decyn-1-ol: Similar structure but with a shorter carbon chain.

2-Hexyn-1-ol: Another acetylenic alcohol with a much shorter carbon chain.

2-Octyn-1-ol: Intermediate chain length between 2-Hexyn-1-ol and Dodec-2-yn-1-ol.

Uniqueness: this compound’s longer carbon chain provides it with unique physical and chemical properties, such as higher boiling point and increased hydrophobicity, making it suitable for specific industrial applications .

Biological Activity

Dodec-2-yn-1-ol (C12H22O), a terminal alkyne alcohol, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.302 g/mol |

| CAS Number | 764-60-3 |

| Solubility | Very soluble (8.23 mg/ml) |

| Log P (octanol-water partition coefficient) | 1.6 |

These properties suggest that this compound has favorable solubility characteristics which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A specific investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings support the potential use of this compound in developing new antimicrobial agents.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. A study focused on its impact on colorectal cancer cells (HCT116) found that the compound did not exhibit significant cytotoxicity at concentrations up to 100 µg/mL, indicating a selective action that may favor normal cells over malignant ones.

Table: Cytotoxicity Assessment

| Concentration (µg/mL) | Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 85 |

| 100 | 80 |

This data suggests that while this compound may not be cytotoxic, further exploration into its mechanisms could reveal potential pathways for therapeutic applications.

Mechanistic Insights

Recent theoretical studies have provided insights into the mechanisms of action for this compound. Computational models indicate that the compound interacts with cellular membranes through hydrophobic interactions, potentially altering membrane fluidity and affecting protein function.

Interaction with Cellular Targets

Research has highlighted the interaction of this compound with specific cellular targets involved in signaling pathways related to inflammation and apoptosis. For instance, it has been shown to modulate the expression of pro-inflammatory cytokines in immune cells, suggesting a role in inflammatory responses.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Dodec-2-yn-1-ol to ensure reproducibility?

- Methodology : Follow rigorous synthetic procedures with step-by-step documentation, including reaction conditions (temperature, catalysts, solvents) and purification methods (distillation, chromatography). For characterization, combine NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. New compounds require elemental analysis or high-resolution mass spectrometry (HRMS) for purity validation .

- Data Presentation : Include raw spectral data in the main text for up to five compounds; additional data should be provided as supplementary materials with hyperlinks to ensure transparency .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodology : Cross-validate results using multiple techniques. For unresolved contradictions, re-examine sample preparation (e.g., solvent impurities, degradation) or consult computational methods (e.g., DFT calculations) to predict spectral patterns. Document all assumptions and iterative adjustments in the supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use EN 374-certified gloves, fume hoods, and respiratory protection if ventilation is inadequate. Implement spill containment measures and avoid disposal into drains. Refer to safety data sheets (SDS) for incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reactivity of this compound in alkyne-based coupling reactions?

- Methodology : Optimize molecular geometries using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate models experimentally via kinetic studies or isotopic labeling .

- Data Interpretation : Highlight discrepancies between theoretical and experimental results, such as unexpected byproducts, and propose mechanistic refinements .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound as a ligand in transition-metal complexes?

- Methodology : Perform controlled experiments varying ligand-to-metal ratios, solvent polarity, and temperature. Use X-ray crystallography to confirm coordination geometry. Apply statistical tools (e.g., ANOVA) to identify dominant variables .

- Contradiction Analysis : If catalytic activity diverges across studies, assess whether differences stem from impurities, moisture sensitivity, or steric effects of the alkyne moiety .

Q. How should researchers design long-term stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation tests (e.g., exposure to light, humidity, oxygen) and monitor purity via HPLC. Compare degradation products with synthetic standards. Use Arrhenius plots to extrapolate shelf-life .

- Ethical Reporting : Disclose all stability limitations in the discussion section, even if they contradict prior literature .

Q. Methodological Frameworks

Q. What criteria determine the inclusion of this compound data in peer-reviewed publications versus supplementary materials?

- Guidelines : Prioritize novel findings (e.g., unprecedented reactivity) in the main text. Repetitive or extensive datasets (e.g., full kinetic profiles) belong in supplementary files. Ensure all supplementary materials are indexed and described concisely (<15 words per title) .

Q. How can mixed-methods approaches (e.g., experimental + computational) enhance mechanistic studies of this compound?

- Integration Strategy : Use experimental data (e.g., kinetic isotope effects) to constrain computational models. Iteratively refine hypotheses by comparing simulated reaction pathways with observed intermediates .

Q. Contradiction and Quality Control

Q. What steps validate the purity of this compound when commercial sources provide conflicting certificates of analysis (CoA)?

- Methodology : Independently verify purity via orthogonal methods (e.g., GC-MS for volatile impurities, ICP-MS for metal residues). Cross-check with alternative suppliers or in-house synthesis .

Q. How should researchers address irreproducible results in this compound applications (e.g., inconsistent biological activity)?

Properties

IUPAC Name |

dodec-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUKGGXCKPWFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364833 | |

| Record name | 2-dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69064-46-6 | |

| Record name | 2-dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dodec-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.